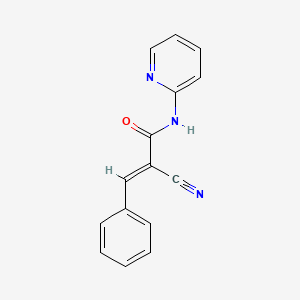

(2E)-2-cyano-3-phenyl-N-(pyridin-2-yl)prop-2-enamide

Description

(2E)-2-Cyano-3-phenyl-N-(pyridin-2-yl)prop-2-enamide (synonyms: MLS001164802, CHEMBL1523818) is an α,β-unsaturated enamide derivative characterized by a cyano group at the α-position, a phenyl group at the β-position, and a pyridin-2-ylamide substituent (). Its E-configuration ensures planar geometry, which is critical for electronic conjugation and biological interactions. The compound’s structural features—such as the electron-withdrawing cyano group and the heteroaromatic pyridine ring—influence its physicochemical properties, including lipophilicity (logD₇.₄) and hydrogen-bonding capacity, which are pivotal for drug-likeness and target binding .

Properties

IUPAC Name |

(E)-2-cyano-3-phenyl-N-pyridin-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O/c16-11-13(10-12-6-2-1-3-7-12)15(19)18-14-8-4-5-9-17-14/h1-10H,(H,17,18,19)/b13-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DATACIMLAIVDGY-JLHYYAGUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49648004 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Biological Activity

(2E)-2-cyano-3-phenyl-N-(pyridin-2-yl)prop-2-enamide, a compound with the molecular formula C17H15N3O, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

The compound has notable properties:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 5–10 | Induces apoptosis through mitochondrial pathway |

| A549 | 3.62 | Inhibits EGFR signaling pathway |

| MCF-7 | 1.35–8.83 | Alters cell cycle progression |

The compound's activity against the epidermal growth factor receptor (EGFR) is particularly noteworthy, with IC50 values indicating potent inhibition of this receptor, which is often overexpressed in various cancers .

The mechanisms by which this compound exerts its biological effects include:

- Inhibition of EGFR : The compound binds to the ATP-binding site of EGFR, preventing its activation and subsequent downstream signaling that promotes cell proliferation.

- Induction of Apoptosis : It has been observed to activate caspases and induce cytochrome c release from mitochondria, leading to programmed cell death in cancer cells .

- Cell Cycle Arrest : Studies suggest that this compound can induce G1 phase arrest in certain cancer cell lines, contributing to its antiproliferative effects.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the phenyl and pyridine rings significantly influence the biological activity of this compound. Key findings include:

- Electron-Withdrawing Groups : The presence of electron-withdrawing groups on the phenyl ring enhances binding affinity to the target receptors.

- Substituent Positioning : The positioning of substituents on the pyridine ring affects both solubility and potency against cancer cells.

Case Studies

Several case studies highlight the efficacy of this compound:

-

Study on HepG2 Cells :

- Objective: To assess cytotoxicity.

- Findings: The compound showed significant cytotoxicity with an IC50 value of 5 µM, inducing apoptosis via mitochondrial pathways.

-

EGFR Inhibition Study :

- Objective: To evaluate inhibitory effects on EGFR.

- Findings: Demonstrated an IC50 value of 3.62 µM against A549 cells, suggesting potential for treating lung cancer.

-

Cell Cycle Analysis :

- Objective: To determine effects on cell cycle progression.

- Findings: Induced G1 phase arrest in MCF-7 cells, indicating a mechanism for reduced proliferation rates.

Scientific Research Applications

Medicinal Chemistry

(2E)-2-cyano-3-phenyl-N-(pyridin-2-yl)prop-2-enamide has been investigated for its potential as a drug candidate. Its structural analogs have shown promise in targeting various biological pathways, particularly in cancer therapy and infectious diseases.

Case Study: Antiviral Activity

A study demonstrated that derivatives of this compound exhibited antiviral activity against SARS-CoV-2, the virus responsible for COVID-19. The design was based on the inhibition of viral proteases, which are crucial for viral replication. The compound's ability to form covalent bonds with cysteine residues in the protease active site enhances its efficacy as an antiviral agent .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the development of more complex molecules. Its cyano group allows for various nucleophilic additions and transformations.

Table 1: Synthesis Pathways Using this compound

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nucleophilic Addition | Aqueous NaOH, RT | 75 | |

| Cyclization | Heat, solvent-free | 85 | |

| Coupling with Aryl Halides | Pd-catalyzed, DMF | 90 |

These reactions highlight the compound's utility in synthesizing complex structures that may have therapeutic applications.

Research has shown that this compound and its derivatives possess significant biological activities, including anti-inflammatory and anticancer properties.

Case Study: Anticancer Activity

In vitro studies indicated that certain derivatives exhibited selective cytotoxicity against various cancer cell lines, suggesting potential for further development into anticancer agents. The mechanism of action often involves apoptosis induction and cell cycle arrest .

Comparison with Similar Compounds

Comparison with Structural Analogs

N-Arylcinnamamides

Compounds like (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide () exhibit potent antistaphylococcal and antitubercular activities (MIC = 12.5–25 µM against S. aureus and M. tuberculosis). The trifluoromethyl groups enhance lipophilicity and metabolic stability, contributing to membrane penetration.

Cinnamic Acid Anilides

(2E)-N-[3-Fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide (compound 10, ) demonstrates bactericidal activity against MRSA (MIC = 8 µg/mL), surpassing ampicillin. However, meta-substitution (e.g., 3-CF₃) in anilides correlates with higher antimicrobial activity, while ortho-substitution favors anti-inflammatory effects. The target compound’s pyridine ring, acting as a bioisostere for phenyl groups, may alter binding to bacterial targets like penicillin-binding proteins or efflux pumps .

Electronic and Steric Modifications

Cyano-Substituted Enamides

Analogous compounds such as (2E)-2-cyano-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-(naphthalen-2-yl)prop-2-enamide (36a, ) show moderate yields (51–83%) and high melting points (228–288°C), indicative of strong intermolecular interactions. The dual cyano groups in 36a enhance electron-withdrawing effects, stabilizing the enamide’s conjugated system. In contrast, the target compound’s single cyano group may reduce electron deficiency, affecting reactivity and binding kinetics .

Pyridine vs. Benzothiophene Derivatives

Compounds like (2E)-2-cyano-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(naphthalen-2-yl)prop-2-enamide (36b, ) incorporate non-aromatic sulfur-containing rings.

Physicochemical and Pharmacokinetic Properties

Lipophilicity and Solubility

- Target Compound : Predicted logD₇.₄ ≈ 2.5–3.0 (estimated from analogs in ).

- Halogenated Analogs : logD₇.₄ = 3.5–4.5 (e.g., compound 10, ), due to CF₃ groups.

- Cyano-Enamides: logD₇.₄ = 2.8–3.2 (e.g., 36a, ). The pyridine ring in the target compound likely improves aqueous solubility (cLogP ≈ 2.8) compared to highly halogenated analogs, though at the cost of membrane permeability .

Protein Binding and Stability

Studies on coumarin-derived enamides () reveal strong binding to human serum albumin (HSA) via hydrophobic and π-π interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.